molecular formula C12H8N4O2 B3126019 2-(1H-Imidazol-1-yl)-8-nitroquinoline CAS No. 330663-15-5

2-(1H-Imidazol-1-yl)-8-nitroquinoline

Cat. No.: B3126019
CAS No.: 330663-15-5
M. Wt: 240.22 g/mol
InChI Key: NDMJXXGOLLYBNC-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-1-yl)-8-nitroquinoline is a heterocyclic compound that combines the structural features of imidazole and quinoline. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both imidazole and nitroquinoline moieties endows it with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Imidazol-1-yl)-8-nitroquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 8-nitroquinoline with imidazole in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and may involve solvents such as dimethylformamide (DMF) or acetonitrile. The use of catalysts like palladium or nickel can facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions: 2-(1H-Imidazol-1-yl)-8-nitroquinoline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 2-(1H-Imidazol-1-yl)-8-aminoquinoline.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

2-(1H-Imidazol-1-yl)-8-nitroquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-Imidazol-1-yl)-8-nitroquinoline involves its interaction with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components. This interaction can lead to the inhibition of key enzymes and disruption of cellular processes, ultimately resulting in cell death. The imidazole ring can also bind to metal ions, affecting metalloprotein functions and contributing to its biological activity .

Comparison with Similar Compounds

    2-(1H-Imidazol-1-yl)-quinoline: Lacks the nitro group, resulting in different chemical and biological properties.

    8-Nitroquinoline: Lacks the imidazole ring, affecting its reactivity and applications.

    2-(1H-Imidazol-1-yl)-5-nitroquinoline: Similar structure but with the nitro group in a different position, leading to variations in its chemical behavior and biological activity.

Uniqueness: 2-(1H-Imidazol-1-yl)-8-nitroquinoline is unique due to the presence of both the imidazole and nitroquinoline moieties, which confer distinct electronic and steric properties.

Properties

IUPAC Name

2-imidazol-1-yl-8-nitroquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O2/c17-16(18)10-3-1-2-9-4-5-11(14-12(9)10)15-7-6-13-8-15/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMJXXGOLLYBNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501287054
Record name 2-(1H-Imidazol-1-yl)-8-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501287054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330663-15-5
Record name 2-(1H-Imidazol-1-yl)-8-nitroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=330663-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1H-Imidazol-1-yl)-8-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501287054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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